molecular formula C8H12BNO4 B2709029 [4-(Dimethoxymethyl)pyridin-2-yl]boronic acid CAS No. 1908439-18-8

[4-(Dimethoxymethyl)pyridin-2-yl]boronic acid

Cat. No.: B2709029
CAS No.: 1908439-18-8
M. Wt: 197
InChI Key: CVHONOUKMLWVEE-UHFFFAOYSA-N
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Description

[4-(Dimethoxymethyl)pyridin-2-yl]boronic acid is a pyridine-based boronic acid derivative characterized by a dimethoxymethyl substituent at the 4-position and a boronic acid group at the 2-position of the pyridine ring. The dimethoxymethyl group may enhance solubility compared to more hydrophobic boronic acids, though direct experimental data on its physicochemical properties remain scarce in the literature.

Properties

IUPAC Name

[4-(dimethoxymethyl)pyridin-2-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO4/c1-13-8(14-2)6-3-4-10-7(5-6)9(11)12/h3-5,8,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHONOUKMLWVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=CC(=C1)C(OC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Dimethoxymethyl)pyridin-2-yl]boronic acid typically involves the reaction of a pyridine derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or boronate ester . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the boronic acid.

Industrial Production Methods

Industrial production of [4-(Dimethoxymethyl)pyridin-2-yl]boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

[4-(Dimethoxymethyl)pyridin-2-yl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of [4-(Dimethoxymethyl)pyridin-2-yl]boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, such as enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key pyridine- and heteroaryl-boronic acids with structural or functional similarities to [4-(Dimethoxymethyl)pyridin-2-yl]boronic acid:

Compound Name Key Substituents Biological/Physicochemical Properties Reference
2-Methoxy-5-pyridylboronic acid Methoxy at 2-position Used in Suzuki couplings to synthesize heteroarylpyrimidines. Exhibits moderate solubility in polar solvents.
Phenanthren-9-yl boronic acid Polyaromatic hydrocarbon backbone High antiproliferative activity (IC₅₀ = 0.2251 µM) but limited aqueous solubility; precipitates in RPMI medium.
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Phenoxy-methyl side chain Potent fungal histone deacetylase inhibitor (IC₅₀ ~1 µM), outperforming trichostatin A in appressorium inhibition assays.
Boron-containing cis-stilbenes (e.g., 13c) Combretastatin-like framework Tubulin polymerization inhibitors (IC₅₀ = 21–22 µM); induces apoptosis in Jurkat cells at >10⁻⁸ M. Carboxylic acid analogues show no activity, highlighting boronic acid's critical role.
2-Cyclopropylpyrimidine-4-boronic acid Cyclopropyl-pyrimidine hybrid Forms trimeric anhydrides (boroxines) in solution, complicating purity assessments. LC-MS confirms mixed boronic acid/boroxine states.

Key Comparative Insights

Solubility and Stability: Hydrophobic substituents (e.g., polyaromatic groups in phenanthren-9-yl boronic acid) reduce aqueous solubility, leading to precipitation in biological assays . In contrast, [4-(Dimethoxymethyl)pyridin-2-yl]boronic acid’s dimethoxymethyl group likely improves solubility compared to non-polar analogues, though experimental confirmation is needed. Boronic acids with electron-donating groups (e.g., methoxy in 2-methoxy-5-pyridylboronic acid) exhibit enhanced stability and reactivity in cross-coupling reactions .

Biological Activity: Antiproliferative boronic acids like phenanthren-9-yl derivatives show nanomolar IC₅₀ values but face formulation challenges due to poor solubility . Fungal HDAC inhibitors with boronic acid moieties (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) demonstrate efficacy at lower concentrations than classical inhibitors like trichostatin A .

Synthetic Utility :

  • Pyridinyl boronic acids are pivotal in constructing heterocyclic scaffolds. For example, 2-methoxy-5-pyridylboronic acid reacts with dichloropyrimidines to yield di(pyridyl)pyrimidines .
  • Boronic acids with bulky substituents (e.g., cyclopropyl groups in 2-cyclopropylpyrimidine-4-boronic acid) may sterically hinder coupling reactions, necessitating optimized catalytic conditions .

Biological Activity

[4-(Dimethoxymethyl)pyridin-2-yl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be leveraged in various therapeutic applications, including cancer treatment and antibacterial activity. This article explores the biological activity of [4-(Dimethoxymethyl)pyridin-2-yl]boronic acid, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of [4-(Dimethoxymethyl)pyridin-2-yl]boronic acid primarily stems from its ability to interact with specific biological targets through boron-mediated interactions. Boron-containing compounds have been shown to exhibit various mechanisms, including:

  • Enzyme Inhibition : Boronic acids can act as inhibitors for serine proteases and other enzymes by forming stable complexes with the active site residues.
  • Antibacterial Activity : The compound may interfere with bacterial cell wall synthesis or function as a β-lactamase inhibitor, enhancing the efficacy of β-lactam antibiotics against resistant strains.
  • Anticancer Properties : Similar compounds have been reported to inhibit proteasome activity, leading to apoptosis in cancer cells.

Antibacterial Activity

Recent studies have demonstrated the antibacterial potential of boronic acids against various pathogens. For instance, a study on related pyridine derivatives indicated significant antibacterial activity against extended-spectrum β-lactamase (ESBL) producing strains of Escherichia coli . The following table summarizes the antibacterial efficacy observed:

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
4a15 ± 220 mg/mL
4c13 ± 225 mg/mL
Control0-

These findings suggest that modifications on the pyridine ring can enhance the compound's binding affinity to bacterial targets.

Case Studies

  • Inhibition of β-Lactamase : A study demonstrated that derivatives similar to [4-(Dimethoxymethyl)pyridin-2-yl]boronic acid effectively inhibited β-lactamase enzymes in E. coli, enhancing the activity of co-administered antibiotics . This highlights the compound's potential role in overcoming antibiotic resistance.
  • Proteasome Inhibition : Research into boron-based compounds has shown promising results in inhibiting proteasome function in cancer cells. The structural features of [4-(Dimethoxymethyl)pyridin-2-yl]boronic acid may allow it to mimic known proteasome inhibitors, suggesting a pathway for further exploration in oncology .

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